Azocane-1-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azocane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2S/c8-12(10,11)9-6-4-2-1-3-5-7-9/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOVHFTVTIMEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Azocane 1 Sulfonyl Chloride Reactions
Nucleophilic Substitution Reactivity
Nucleophilic substitution reactions are fundamental to the chemistry of sulfonyl chlorides. The electrophilic sulfur atom in the sulfonyl chloride group is susceptible to attack by a wide range of nucleophiles. The subsequent displacement of the chloride ion leads to the formation of new sulfur-containing compounds.
Reactions with Amines: Pathways to Sulfonamide Formation
The reaction between azocane-1-sulfonyl chloride and amines is a classic example of nucleophilic substitution, yielding sulfonamides. This transformation is of significant interest due to the prevalence of the sulfonamide functional group in medicinal chemistry. nih.gov
The generally accepted mechanism involves the nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride. rsc.org This initial step forms a tetrahedral intermediate. Subsequently, the elimination of a chloride ion and a proton from the nitrogen atom, often facilitated by a base, leads to the final sulfonamide product. rsc.org The reaction rate can be influenced by the nucleophilicity of the amine, with primary amines generally reacting faster than secondary amines due to steric hindrance and basicity. rsc.orgnih.gov
The reaction conditions can be optimized to improve yields and reaction times. For instance, microwave-assisted synthesis has been shown to accelerate the N-sulfonylation of various amines, often without the need for a base. rsc.org
Table 1: Reactivity of Various Amines with Sulfonyl Chlorides
| Amine Type | Reactivity | Product | Reference |
| Primary Aliphatic Amines | High | N-Alkylsulfonamide | rsc.org |
| Secondary Aliphatic Amines | Moderate | N,N-Dialkylsulfonamide | rsc.org |
| Aromatic Amines (Anilines) | Variable | N-Arylsulfonamide | rsc.org |
| Cyclic Amines | Dependent on Ring Size | N-Cyclic Sulfonamide | nih.gov |
This table is illustrative and based on general reactivity trends of sulfonyl chlorides.
Reactions with Alcohols: Sulfonate Ester Formation
This compound reacts with alcohols in the presence of a base, such as pyridine (B92270), to form sulfonate esters. youtube.com This reaction is a crucial method for converting alcohols into better leaving groups for subsequent nucleophilic substitution or elimination reactions. libretexts.orglibretexts.org
The mechanism is analogous to sulfonamide formation, involving the nucleophilic attack of the alcohol's oxygen atom on the sulfonyl chloride's sulfur atom. youtube.comchemguide.co.uk This is followed by the elimination of hydrogen chloride, which is neutralized by the base, to yield the sulfonate ester. youtube.comchemguide.co.uk A key feature of this reaction is that the stereochemistry at the alcohol's carbon center is retained because the C-O bond is not broken during the process. libretexts.orglibretexts.org
The choice of sulfonyl chloride can influence the reactivity. For instance, p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are commonly used reagents for this transformation. youtube.comyoutube.com
Table 2: Common Sulfonyl Chlorides for Sulfonate Ester Formation
| Sulfonyl Chloride | Abbreviation | Resulting Sulfonate Ester | Reference |
| p-Toluenesulfonyl chloride | TsCl | Tosylate | youtube.comlibretexts.org |
| Methanesulfonyl chloride | MsCl | Mesylate | youtube.comyoutube.com |
| Trifluoromethanesulfonyl chloride | TfCl | Triflate | youtube.com |
Electrophilic Addition Processes
While sulfonyl chlorides are primarily known for their role as electrophiles in substitution reactions, they can also participate in electrophilic addition reactions, particularly with unsaturated systems.
Interactions with Unsaturated Carbon–Carbon Bonds (Alkenes, Alkynes)
The addition of sulfonyl chlorides to alkenes and alkynes can proceed through different mechanistic pathways, including radical and ionic mechanisms. magtech.com.cn In the context of electrophilic addition, the reaction is often initiated by the generation of a sulfonyl radical, which then adds to the carbon-carbon multiple bond. nih.govd-nb.info
Visible-light photoredox catalysis has emerged as a powerful tool for the hydrosulfonylation of alkenes with sulfonyl chlorides. nih.govd-nb.info In this process, a photocatalyst facilitates the single-electron reduction of the sulfonyl chloride to a sulfonyl radical. This radical then adds to the alkene, and a subsequent hydrogen atom transfer completes the hydrosulfonylation. nih.govd-nb.info The regioselectivity of the addition is influenced by the electronic properties of the alkene. nih.gov
The addition to alkynes is generally slower than to alkenes and may require catalysis. ic.ac.uk The initial addition product still contains a double bond, which can potentially undergo a second addition reaction. ic.ac.uk
Reactivity with Imines and Carbonyl Compounds
The reaction of sulfonyl chlorides with imines, which possess a carbon-nitrogen double bond, can lead to a variety of products depending on the reaction conditions and the structure of the reactants. researchgate.netnih.gov Generally, the nitrogen atom of the imine can act as a nucleophile, attacking the sulfonyl chloride. nih.gov The electrophilicity of the imine's carbon atom can be enhanced by protonation, making it more susceptible to nucleophilic attack. nih.govmasterorganicchemistry.com
Reactions of sulfonyl chlorides with cyclic imines have been investigated, revealing diverse reactivity patterns. researchgate.net Depending on the ring size and substituents, the reaction can yield different heterocyclic products. researchgate.net For instance, the reaction of alkanesulfonyl chlorides with certain cyclic imines can lead to ring-opened products or the formation of β-sultams. researchgate.net
The reactivity with carbonyl compounds is less common for direct electrophilic addition of the sulfonyl chloride. However, sulfonyl chlorides can be used to activate carbonyl compounds or participate in multi-component reactions involving them. magtech.com.cn
Solvolytic Reaction Mechanisms of Sulfonyl Chlorides
Solvolysis refers to a reaction where the solvent acts as the nucleophile. wikipedia.org The solvolysis of sulfonyl chlorides, including this compound, has been a subject of mechanistic study to understand the nature of the transition state and the potential for different pathways, such as S_N1 and S_N2 mechanisms. nih.govmdpi.com
For most alkanesulfonyl chlorides, the solvolysis mechanism is generally considered to be a bimolecular nucleophilic substitution (S_N2-like), where the solvent molecule directly attacks the sulfur atom in a concerted process. nih.govmdpi.com This is supported by the negative entropies of activation observed in these reactions, which are consistent with a bimolecular transition state. nih.gov
However, for sulfonyl chlorides that can form relatively stable carbocations upon ionization, a unimolecular (S_N1-like) pathway or a solvolysis-decomposition pathway might become competitive. mdpi.com The nature of the solvent also plays a crucial role, with more ionizing solvents favoring S_N1-type mechanisms. nih.govyoutube.com The study of solvolysis rates in different solvent systems, often using the Grunwald-Winstein equation, provides valuable insights into the mechanism. nih.govmdpi.com
Stereochemical Implications in this compound Transformations
The stereochemical outcomes of reactions involving this compound are intricately linked to the conformational dynamics of the eight-membered ring and the nature of the reacting partners. The inherent flexibility of the azocane (B75157) ring, coupled with the reactivity of the sulfonyl chloride group, gives rise to a complex stereochemical landscape. Understanding these implications is crucial for the targeted synthesis of stereochemically defined azocane derivatives.
Influence of Reactant Stereochemistry on Transformation Outcomes
The stereochemistry of molecules reacting with this compound can significantly dictate the stereochemical course of the transformation, often leading to the formation of diastereomers. This is particularly evident in reactions with chiral nucleophiles, such as chiral amines or alcohols, where the existing stereocenter(s) in the nucleophile can influence the approach to the electrophilic sulfur atom of the sulfonyl chloride.
The reaction of this compound with a chiral amine, for instance, to form a sulfonamide, proceeds through a transition state where the stereochemistry of the amine can create a diastereomeric preference. The formation of the new sulfonamide linkage can be influenced by the steric and electronic properties of the substituents on the chiral amine, leading to one diastereomer being favored over the other. While specific studies on this compound are limited, the principles of stereoselective sulfonamide synthesis are well-established. researchgate.netdrexel.edu For example, the reaction of a sulfonyl chloride with an enantiomerically pure amine can proceed with varying degrees of diastereoselectivity, depending on the reaction conditions and the steric bulk of the reactants. researchgate.net
Table 1: Illustrative Diastereoselectivity in the Sulfonylation of a Chiral Amine with this compound
| Chiral Amine Reactant | Major Diastereomer | Minor Diastereomer | Diastereomeric Ratio (d.r.) |
| (R)-1-phenylethanamine | (R)-N-(1-phenylethyl)azocane-1-sulfonamide | (S)-N-(1-phenylethyl)azocane-1-sulfonamide | 70:30 |
| (S)-1-(naphthalen-1-yl)ethan-1-amine | (S)-N-(1-(naphthalen-1-yl)ethyl)azocane-1-sulfonamide | (R)-N-(1-(naphthalen-1-yl)ethyl)azocane-1-sulfonamide | 85:15 |
| (R)-2-aminobutane | (R)-N-(sec-butyl)azocane-1-sulfonamide | (S)-N-(sec-butyl)azocane-1-sulfonamide | 60:40 |
Note: The data in this table is illustrative and based on established principles of stereoselective synthesis. It serves to demonstrate the expected influence of reactant stereochemistry.
The degree of diastereoselectivity is a direct consequence of the difference in the activation energies of the competing diastereomeric transition states. The more stable transition state, which experiences less steric hindrance and more favorable electronic interactions, will lead to the major diastereomeric product.
Role of Azocane Ring Conformation in Reaction Stereochemistry
The eight-membered azocane ring is not planar and can adopt several low-energy conformations, such as boat-chair, crown, and boat-boat forms. acs.orgrsc.org The specific conformation adopted by the this compound molecule can have a profound impact on the stereochemical outcome of its reactions. The spatial arrangement of the ring atoms and the axial or equatorial orientation of the sulfonyl chloride group and other substituents create a distinct steric environment that can direct the approach of incoming reagents. chemistryschool.netmsu.edu
For example, in a substitution reaction at the sulfonyl chloride group, the accessibility of the electrophilic sulfur atom will be dependent on the ring's conformation. A conformation that shields one face of the sulfonyl chloride group will favor attack from the less hindered face, leading to a stereoselective transformation.
Furthermore, reactions at a substituent on the azocane ring will also be influenced by the ring's conformation. The axial or equatorial position of a reacting group will determine its steric accessibility and its interaction with neighboring groups, including potential transannular interactions where atoms on opposite sides of the ring interact. researchgate.netscispace.com These transannular interactions can significantly influence the reactivity and conformational preferences of the ring system. nih.govwikipedia.org
Table 2: Hypothetical Stereochemical Outcome of a Reaction Based on Azocane Conformation
| Conformation of this compound | Site of Attack | Favored Product Stereochemistry | Rationale |
| Boat-Chair | Sulfonyl Chloride | Product A | Less steric hindrance for nucleophilic attack from the 'open' face of the conformation. |
| Crown | Sulfonyl Chloride | Product B | Specific orientation of the sulfonyl group relative to the ring dictates the trajectory of the nucleophile. |
| Boat-Chair with C4-substituent | C4-substituent | Axial attack product | The equatorial orientation of the substituent in the ground state leads to a transition state favoring axial attack to minimize steric strain. msu.edu |
Note: This table presents a hypothetical scenario to illustrate the principle that the conformation of the azocane ring is a critical factor in determining the stereochemical course of its reactions.
The stereochemical integrity of reactions involving this compound is therefore a result of a complex interplay between the inherent stereochemistry of the reactants and the dynamic conformational behavior of the eight-membered ring. oxfordsciencetrove.comwikipedia.org A thorough understanding of these factors is essential for the design and execution of synthetic strategies that aim to produce specific stereoisomers of substituted azocanes.
Derivatization Strategies and Synthetic Applications
Formation of Azocane-1-sulfonamide (B1372778) Derivatives
The primary application of Azocane-1-sulfonyl chloride is in the synthesis of azocane-1-sulfonamides. This transformation is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. This reaction is a cornerstone of medicinal chemistry for producing sulfonamides, a class of compounds with a wide range of biological activities. merckmillipore.comenamine.net
The general synthesis of an N-substituted azocane-1-sulfonamide is depicted below:
Figure 1: General reaction scheme for the formation of Azocane-1-sulfonamide derivatives.
This straightforward and efficient coupling reaction allows for the incorporation of the azocane (B75157) moiety into diverse molecular structures. For instance, novel sulfonamide derivatives of various heterocyclic systems have been synthesized through similar coupling strategies, highlighting the robustness of this method. researchgate.netnih.govmdpi.com The synthesis of new sulfonamide derivatives based on 1,3,4-oxadiazole (B1194373) and other heterocyclic cores often involves the reaction of an amine with a suitable sulfonyl chloride. jocpr.comiaea.org
A specific example involves the synthesis of chiral derivatives of nitrogen-containing heterocycles. In one patented method, a protected azocane is deprotected and subsequently reacted with a sulfonyl chloride, such as naphthalene-1-sulfonyl chloride, in the presence of a non-nucleophilic base like diisopropylethylamine to yield the corresponding sulfonamide derivative. epo.org This highlights the utility of sulfonyl chlorides in reacting with cyclic amines like azocane to form key intermediates for bioactive compounds. epo.org
Functionalization of Organic Scaffolds via this compound
This compound serves as a key reagent for the functionalization of various organic scaffolds, enabling the introduction of the unique structural and conformational properties of the eight-membered azocane ring.
The sulfonyl chloride group is a highly effective handle for introducing sulfonyl groups into molecules containing nucleophilic sites, such as amines or alcohols. magtech.com.cn By using this compound, chemists can specifically append the azocane-1-sulfonyl group onto a target molecule. This process is valuable in drug discovery, where the sulfonamide linkage is a common and important structural motif. thieme.desigmaaldrich.com The reaction provides a reliable method to modify existing molecular frameworks, potentially altering their physicochemical properties and biological activity. For example, validation chemistry performed on novel amine scaffolds often utilizes a panel of reagents including various sulfonyl chlorides to generate a library of derivatives for further testing. bham.ac.uk
This compound is considered a valuable building block in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules. semanticscholar.org The azocane ring itself is a structural feature found in some natural products and bioactive compounds. semanticscholar.org The ability to readily incorporate this ring system into larger molecules via the sulfonyl chloride handle makes it a powerful tool for generating novel chemical entities. sigmaaldrich.comresearchgate.net
Rhodium-catalyzed methods have been developed for the synthesis of functionalized azocanes, demonstrating the importance of this heterocyclic system in modern organic synthesis. acs.org Once synthesized, these azocane structures can be converted to their corresponding sulfonyl chlorides, which then act as versatile building blocks for more intricate targets. The combination of the stable, conformationally flexible azocane ring and the reactive sulfonyl chloride group allows for its use in the systematic construction of complex molecules for various applications, including drug discovery programs. merckmillipore.com
Applications in Asymmetric Synthesis Utilizing this compound Derivatives
Derivatives of this compound play a role in asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. While this compound itself is achiral, it can be reacted with chiral amines or alcohols to form diastereomeric sulfonamides or sulfonate esters.
Alternatively, and more significantly, chiral azocane derivatives can be synthesized and then used as precursors. Enantioselective methods have been developed to produce chiral azocane derivatives, which are valuable intermediates. researchgate.net For example, chiral, non-racemic derivatives of azocane can be generated through asymmetric alkylation. epo.org These chiral azocanes can then be converted into sulfonamides that serve as chiral auxiliaries or as final, enantiomerically pure target molecules. The use of chiral sulfur-containing reagents is a growing field, with enantiopure S(VI) compounds being developed for the asymmetric synthesis of sulfoximines and other sulfur-based stereocenters. nih.gov The principles of using chiral amines to create nonracemic sulfur compounds can be extended to the azocane framework. pwr.edu.pl
Advanced Derivatization Techniques for Analytical Enhancement (e.g., in Mass Spectrometry)
In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization is a technique used to modify an analyte to improve its detection and quantification. nih.gov Reactive reagents are used to "tag" molecules, enhancing their ionization efficiency or inducing a specific fragmentation pattern that is easily monitored. nih.gov
This compound is an ideal candidate for a derivatization agent for analytes containing primary or secondary amine groups. The reaction forms a stable sulfonamide derivative that is often less polar and more volatile than the parent amine, which can improve chromatographic separation. More importantly, the introduction of the azocane-1-sulfonyl group can significantly enhance the signal in mass spectrometry. The derivative may have a higher ionization efficiency and can be designed to produce a unique and high-response fragment ion during tandem mass spectrometry (MS/MS), leading to highly sensitive and selective quantification assays. nih.gov This "derivatize and shoot" approach allows for the rapid preparation of samples for high-sensitivity analysis. nih.gov
The table below summarizes the key derivatization strategies and applications of this compound.
| Strategy/Application | Description | Key Reaction | Significance |
| Formation of Sulfonamides | Reaction with primary or secondary amines to form stable sulfonamide bonds. researchgate.netepo.org | R-NH₂ + Azocane-SO₂Cl → R-NH-SO₂-Azocane | Core reaction for creating a wide range of biologically relevant molecules. merckmillipore.com |
| Functionalization of Scaffolds | Introduction of the azocane-1-sulfonyl moiety onto diverse molecular frameworks. bham.ac.uk | Scaffold-NuH + Azocane-SO₂Cl → Scaffold-Nu-SO₂-Azocane | Modifies properties of existing molecules; introduces a unique heterocyclic system. magtech.com.cn |
| Building Block in Synthesis | Use as a component in the construction of more complex molecules. semanticscholar.org | Incorporation into multi-step synthetic pathways. | Enables access to novel and structurally diverse chemical libraries for drug discovery. researchgate.net |
| Asymmetric Synthesis | Reaction with chiral molecules or use of chiral azocane precursors to control stereochemistry. epo.orgresearchgate.net | Chiral-NH₂ + Azocane-SO₂Cl → Diastereomeric products | Creation of enantiomerically pure compounds for studying biological interactions. nih.gov |
| Analytical Derivatization | Tagging of analytes (e.g., amines) to enhance detection in mass spectrometry. nih.gov | Analyte-NH₂ + Azocane-SO₂Cl → Derivatized Analyte | Increases sensitivity and selectivity of analytical methods for quantification. nih.gov |
| Table 1: Summary of Derivatization and Application Strategies for this compound. |
Computational Chemistry and Theoretical Studies
Electronic Structure Calculations of Azocane-1-sulfonyl Chloride
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods map out the distribution of electrons and determine the molecule's geometry and energy levels.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For compounds similar to this compound, such as benzazocine derivatives, DFT calculations are routinely employed to predict and analyze their molecular characteristics. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a split-valence basis set like 6-311++G(d,p) is a common choice for these calculations. researchgate.net
Applications of DFT for this compound would include:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the equilibrium geometry) by finding the minimum energy conformation. researchgate.net
Vibrational Analysis: Calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending). These theoretical frequencies can be compared with experimental data from FT-IR spectroscopy to confirm the structure and identify functional groups. researchgate.net
Electronic Properties: Calculating parameters such as dipole moment, polarizability, and hyperpolarizability to understand the molecule's response to an external electric field and its potential for non-linear optical (NLO) applications. researchgate.net
Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is crucial for predicting how the molecule will interact with other reagents. researchgate.net
Table 1: Illustrative DFT Calculation Parameters for this compound This table illustrates the typical parameters and objectives of a DFT study on a molecule like this compound, based on established methodologies.
| Parameter | Method/Basis Set | Objective |
| Geometry Optimization | DFT/B3LYP/6-311++G(d,p) | To find the lowest energy, most stable molecular structure. |
| Vibrational Frequencies | DFT/B3LYP/6-311++G(d,p) | To predict the IR spectrum and identify characteristic functional groups. |
| Electronic Properties | DFT/B3LYP/6-311++G(d,p) | To calculate dipole moment and polarizability. |
| MESP Analysis | DFT/B3LYP/6-311++G(d,p) | To identify reactive sites for electrophilic and nucleophilic attack. |
Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting a molecule's chemical reactivity and kinetic stability.
The HOMO acts as an electron donor, and its energy level is related to the ionization potential. A higher HOMO energy indicates a greater ability to donate electrons.
The LUMO acts as an electron acceptor, and its energy is related to the electron affinity. A lower LUMO energy signifies a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a significant indicator of molecular stability. A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the sulfonyl chloride group's strong electron-withdrawing nature would be expected to lower the energy of the LUMO, making the sulfur atom a primary site for nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Data for Azocane-like Molecules This table presents typical energy values for frontier orbitals as calculated by DFT methods, providing a reference for what would be expected for this compound.
| Molecular Orbital | Energy (eV) - Illustrative | Significance |
| HOMO | -7.5 | Represents the ability to donate electrons. |
| LUMO | -1.2 | Represents the ability to accept electrons. |
| Energy Gap (ΔE) | 6.3 | Indicator of chemical reactivity and stability. |
Reaction Mechanism Elucidation via Computational Methods
Computational methods are instrumental in mapping out the step-by-step pathways of chemical reactions, providing details that are often impossible to observe experimentally.
A transition state (TS) is a specific, high-energy configuration that a molecule must pass through to transform from reactant to product. It represents the point of maximum energy along the reaction coordinate and is a first-order saddle point on the potential energy surface.
For reactions involving this compound, such as nucleophilic substitution at the sulfur atom, computational methods like DFT can be used to:
Locate the Transition State: Algorithms search for the saddle point on the potential energy surface connecting reactants and products.
Characterize the TS Geometry: The bond lengths and angles of the TS structure reveal which bonds are breaking and which are forming.
Calculate the Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate. A higher activation energy corresponds to a slower reaction.
Studies on related arenesulfonyl chlorides have used DFT to investigate reaction mechanisms, confirming pathways such as the SN2-type mechanism in chloride-exchange reactions. vulcanchem.com
A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. cnjournals.com By calculating the energy for a systematic grid of geometries, a PES can be constructed to visualize the entire landscape of a chemical reaction.
Mapping the PES for a reaction of this compound allows researchers to:
Identify all stable species (reactants, products, and intermediates) as minima (valleys) on the surface.
Locate all transition states as saddle points connecting the minima.
Determine the lowest energy reaction pathway, known as the intrinsic reaction coordinate (IRC).
Explore alternative reaction pathways and potential side products.
This comprehensive view provides a complete theoretical model of the reaction's progress from start to finish.
Molecular Modeling and Dynamics Simulations of Azocane (B75157) Derivatives
While electronic structure calculations focus on static, minimum-energy structures, molecular modeling and dynamics simulations introduce temperature and time to study the dynamic behavior of molecules.
Molecular Dynamics (MD) simulations are particularly useful for understanding the conformational flexibility and intermolecular interactions of azocane derivatives. researchgate.net In a typical MD simulation, a starting structure is placed in a simulated environment (e.g., a box of water molecules), and the motion of every atom is calculated over time by solving Newton's equations of motion.
A recent study on benzazocine derivatives utilized 500-nanosecond MD simulations to analyze their stability and behavior. researchgate.net Similar simulations for this compound or its derivatives would provide key information on:
Conformational Flexibility: The azocane ring is a large, flexible eight-membered ring. MD simulations can explore its various accessible conformations and the energy barriers between them.
Structural Stability: By monitoring metrics like the Root Mean Square Deviation (RMSD), researchers can assess how much the molecule's structure deviates from its initial state over time, indicating its stability. researchgate.net
Atomic Fluctuations: The Root Mean Square Fluctuation (RMSF) of each atom reveals which parts of the molecule are most mobile or flexible. researchgate.net
Solvent Interactions: Simulations can model how the molecule interacts with solvent molecules, providing insights into its solubility and the organization of the solvent shell, which can be quantified by the Solvent Accessible Surface Area (SASA). researchgate.net
Table 3: Key Metrics from Molecular Dynamics (MD) Simulations of Azocane Derivatives This table summarizes the standard analyses performed during MD simulations and the insights they offer, as demonstrated in studies of related compounds. researchgate.net
| MD Metric | Description | Insight Provided |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | Assesses the overall structural stability of the molecule. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms around their average position. | Identifies flexible or rigid regions within the molecule. |
| Rg (Radius of Gyration) | Measures the compactness of the molecule's structure over time. | Indicates whether the molecule is folding or unfolding. |
| SASA (Solvent Accessible Surface Area) | Calculates the surface area of the molecule that is accessible to solvent. | Provides information about molecule-solvent interactions. |
Role in Medicinal Chemistry Research and Drug Design
Azocane-1-sulfonyl Chloride as a Synthetic Intermediate for Pharmaceutical Development
This compound serves as a key building block in the synthesis of complex molecules for pharmaceutical research. smolecule.com The azocane (B75157) scaffold, an eight-membered nitrogen-containing heterocycle, is a structural motif found in some natural products, but its synthesis can be challenging. semanticscholar.org The availability of this compound as a reactive intermediate provides a more direct route to incorporate this specific cyclic amine into larger molecular frameworks. The high reactivity of the sulfonyl chloride group allows for its efficient coupling with a wide array of nucleophiles, making it a versatile handle in multi-step synthetic sequences aimed at producing new drug candidates. nih.gov
The primary application of this compound in medicinal chemistry is in the synthesis of sulfonamides. The reaction between a sulfonyl chloride and a primary or secondary amine is the most common and fundamental method for forming the sulfonamide bond (R-SO₂-NR'R''). ekb.egresearchgate.netcbijournal.com In this context, this compound acts as the electrophilic partner, reacting with various amine-containing molecules to generate a diverse library of N-substituted azocane-1-sulfonamides.
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide range of therapeutic agents, including antimicrobial, anti-diabetic, and anticonvulsant drugs. researchgate.netcbijournal.com By employing this compound, medicinal chemists can readily synthesize novel sulfonamides where the azocane ring system is directly attached to the sulfonyl group. This allows for the exploration of new chemical space, potentially leading to compounds with unique structure-activity relationships (SAR) and improved pharmacological properties. The synthesis typically proceeds under basic conditions, utilizing an organic base like pyridine (B92270) to neutralize the HCl generated during the reaction. ekb.eg
Beyond its role in creating sulfonamides, this compound is instrumental in the broader design of bioactive compounds containing the azocane moiety. The development of new bioactive molecules often involves the synthesis of novel scaffolds that can be systematically modified to optimize interactions with a biological target. nih.govnih.gov The azocane ring offers a flexible, three-dimensional structure that can be explored for its potential to fit into protein binding pockets.
The sulfonyl chloride group can be transformed into other functionalities beyond sulfonamides, such as sulfonate esters (by reacting with alcohols) or even sulfonic acids (via hydrolysis), further expanding its synthetic utility. nih.gov This versatility allows for the integration of the azocane-1-sulfonyl unit into a variety of molecular architectures. Researchers can design hybrid molecules that combine the structural features of the azocane ring with other known pharmacophores, aiming to create new compounds with enhanced potency, selectivity, or novel mechanisms of action. nih.gov
Structure-Based Medicinal Chemistry Design Principles with Sulfonyl Groups
The sulfonyl group (R-SO₂-R') is a critical functional group in structure-based drug design due to its unique physicochemical properties. sioc-journal.cn It is structurally stable and possesses a tetrahedral geometry with the sulfur atom at the center. The two oxygen atoms are strong hydrogen bond acceptors, and the entire group is highly polar and can influence the electronic properties of adjacent parts of the molecule. sioc-journal.cnresearchgate.net
A key strategy in lead optimization is bioisosterism, which involves replacing a functional group in a lead compound with another group that has similar physical or chemical properties to improve the molecule's biological activity or pharmacokinetic profile. researchgate.netnih.gov The sulfonamide group is frequently used as a non-classical bioisostere for the carboxylic acid group. researchgate.nettandfonline.com This substitution can be advantageous as sulfonamides are generally more metabolically stable and can exhibit improved oral availability compared to the parent carboxylic acids. researchgate.net
The sulfonyl group itself can act as a bioisostere for other groups like carbonyl, phosphate (B84403), and tetrazolium groups, owing to similarities in molecular size and charge distribution. sioc-journal.cn This replacement can maintain or enhance the desired biological activity while modifying other properties such as acidity and solubility. sioc-journal.cn
| Functional Group | Key Properties | Bioisosteric Replacement | Benefits of Replacement |
| Carboxylic Acid (-COOH) | Acidic, H-bond donor/acceptor, often negatively charged at physiological pH. | Sulfonamide (-SO₂NHR) | Increased metabolic stability, improved oral availability, modulation of pKa. researchgate.nettandfonline.com |
| Carbonyl (>C=O) | Polar, H-bond acceptor. | Sulfonyl (>SO₂) | Similar size and geometry, introduces two H-bond acceptors, metabolically stable. sioc-journal.cn |
| Phosphate (-PO₄H₂) | Acidic, can chelate metal ions, involved in high-energy bonds. | Sulfonyl (>SO₂) | Mimics tetrahedral geometry, metabolically more stable than phosphate esters. sioc-journal.cn |
This table outlines common bioisosteric replacements involving the sulfonyl and sulfonamide groups in drug design.
The sulfonyl group plays a significant role in mediating interactions between a drug molecule and its biological target, thereby influencing binding affinity. nih.gov The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, allowing them to form strong, directional interactions with hydrogen bond donors (e.g., -NH or -OH groups) on a protein. sioc-journal.cnresearchgate.net
| Ligand Modification (Binding to FKBP12) | Change in Gibbs Free Energy (ΔΔG) | Interpretation |
| Removal of first Sulfonyl Oxygen | +8.05 to +9.67 kJ/mol | Significant loss of binding affinity due to removal of key S=O···HC interactions. nih.gov |
| Removal of second Sulfonyl Oxygen | +3.40 to +5.02 kJ/mol | Further, but less dramatic, loss of binding affinity. nih.gov |
| Combined contribution of both Oxygens | -13.1 kJ/mol | The two sulfonyl oxygens contribute significantly to the overall binding energy. nih.gov |
This table presents data on the energetic contribution of sulfonyl oxygen atoms to protein binding, based on research with the FKBP12 model system.
Strategies for Pharmacokinetic Property Enhancement through Sulfonyl Moiety Integration
Integrating a sulfonyl or sulfonamide moiety into a drug candidate is a well-established strategy for optimizing its pharmacokinetic (PK) profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov The physicochemical properties conferred by the sulfonyl group can have a profound impact on a molecule's behavior in the body. sioc-journal.cn
The introduction of a polar sulfonyl group can modulate a compound's solubility and lipophilicity (logP), which are critical factors for absorption and distribution. sioc-journal.cn While increasing polarity can sometimes decrease membrane permeability, it can also improve aqueous solubility and reduce nonspecific binding to plasma proteins. nih.gov
A key advantage of the sulfonyl group is its high metabolic stability. sioc-journal.cnresearchgate.net It is generally resistant to metabolic transformations by cytochrome P450 enzymes. By strategically placing a sulfonyl group at a metabolically labile position on a lead compound (a practice known as "metabolic blocking"), chemists can prevent rapid degradation of the drug. sioc-journal.cn This can lead to a longer duration of action, improved bioavailability, and a more predictable pharmacokinetic profile. researchgate.net This stability makes the sulfonyl group a valuable component in designing drugs that can maintain effective concentrations in the body over a desired period. researchgate.net
Advanced Analytical Techniques for Structural Elucidation of Azocane 1 Sulfonyl Chloride and Its Derivatives
Spectroscopic Methods for Characterization (e.g., NMR, IR)
Spectroscopic techniques are fundamental tools for the structural elucidation of organic molecules. For azocane-1-sulfonyl chloride and its derivatives, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical information regarding the molecular framework and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insight into the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
In the ¹H NMR spectrum of an azocane (B75157) sulfonamide, the protons on the carbon atoms adjacent to the nitrogen atom (α-protons) are deshielded due to the electron-withdrawing effect of the sulfonamide group. These signals typically appear as multiplets in the range of δ 3.0–3.7 ppm. The remaining methylene protons of the azocane ring produce a series of complex multiplets at higher fields, generally between δ 1.2 and δ 1.8 ppm. The specific chemical shifts and coupling patterns are influenced by the ring's conformation. nih.gov
The ¹³C NMR spectrum provides complementary information. The carbon atoms bonded to the nitrogen (α-carbons) are observed in the δ 45–55 ppm region. The other ring carbons (β, γ, δ) typically resonate further upfield, in the δ 20–30 ppm range. The exact positions depend on the specific derivative and solvent used. rsc.orgresearchgate.net
Interactive Table 1: Typical NMR Chemical Shifts for Azocane Sulfonamide Derivatives
| Nucleus | Position in Azocane Ring | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | α-CH₂ (next to N) | 3.0 - 3.7 | Deshielded by the sulfonamide group. |
| ¹H | Other ring CH₂ | 1.2 - 1.8 | Complex multiplets due to overlapping signals. |
| ¹³C | α-C (next to N) | 45 - 55 | Electron-withdrawing effect of the N-sulfonyl group. |
| ¹³C | Other ring C | 20 - 30 | Less affected by the sulfonamide group. |
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound and its sulfonamide derivatives, the sulfonyl group (SO₂) is particularly prominent. rsc.org This group displays two characteristic and strong stretching absorption bands: one for asymmetric stretching (ν_as(SO₂)) and one for symmetric stretching (ν_s(SO₂)). researchgate.net Additionally, the stretching vibration of the sulfur-nitrogen bond (ν(S-N)) can be observed. rsc.org
The presence of the sulfonyl chloride functional group in the parent compound is specifically indicated by strong absorption bands in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. acdlabs.com When the sulfonyl chloride is converted to a sulfonamide derivative, these frequencies shift slightly.
Interactive Table 2: Characteristic IR Absorption Frequencies for this compound and its Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Sulfonyl (SO₂) | Asymmetric Stretch (ν_as) | 1315 - 1370 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretch (ν_s) | 1119 - 1181 | Strong |
| Sulfonamide (S-N) | Stretch (ν) | 895 - 915 | Medium |
| C-H (alkane) | Stretch (ν) | 2800 - 3000 | Medium-Strong |
X-ray Diffraction Studies of Azocane Scaffolds
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details. Studies on cyclic sulfonamides and related azocane scaffolds have revealed important structural features. nih.govmdpi.com
For N-sulfonylated cyclic amines, single-crystal X-ray diffraction analysis typically shows that the nitrogen atom of the sulfonamide group adopts a flattened pyramidal geometry. nih.gov In the case of saturated eight-membered rings like azocane, the ring can adopt several low-energy conformations, such as boat-chair or twist-chair forms. The specific conformation is influenced by the substituents on the ring and the crystalline packing forces. researchgate.net
X-ray data for related N-arylsulfonyl morpholines have shown the sulfonyl group in an equatorial position, with the plane containing the C(aryl)-S-N bond being perpendicular to the plane of the benzene ring. nih.gov This provides a model for the likely orientation of substituents on the sulfonyl group in azocane derivatives. The detailed structural parameters obtained from these studies are crucial for understanding structure-activity relationships and for computational modeling. mdpi.com
Interactive Table 3: Selected Crystallographic Data for a Representative N-Sulfonylated Heterocycle
| Parameter | Description | Typical Value |
| N-S Bond Length | Distance between Nitrogen and Sulfur atoms | ~1.65 Å |
| S-O Bond Length | Distance between Sulfur and Oxygen atoms | ~1.43 Å |
| O-S-O Bond Angle | Angle between the two Oxygen atoms and the Sulfur atom | ~120° |
| Ring Conformation | 3D shape of the azocane ring in the crystal | Typically a low-energy conformation like boat-chair |
Mass Spectrometry Applications in Derivatization Product Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of the products resulting from the derivatization of this compound and for obtaining structural information through the analysis of fragmentation patterns. rsc.org
When a derivative of this compound is analyzed, the molecular ion peak (M⁺) provides its molecular weight. High-resolution mass spectrometry (HRMS) can yield the exact mass, which allows for the determination of the elemental composition. nih.gov
The fragmentation of N-sulfonylated azocane derivatives in the mass spectrometer often follows predictable pathways. A common fragmentation process for cyclic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu This results in the formation of a stable iminium ion. Another characteristic fragmentation is the cleavage of the N-S bond, leading to fragments corresponding to the azocane ring and the sulfonyl-containing moiety. libretexts.orglibretexts.orgchemguide.co.uk The specific fragmentation pattern serves as a fingerprint for the molecule, aiding in the structural confirmation of the derivatization products.
For the parent compound, this compound, predicted mass spectrometry data indicates a monoisotopic mass of 211.04338 Da. uni.lu Analysis of its derivatization products would show a shift in the molecular ion peak corresponding to the mass of the added substituent minus the mass of the leaving chloride ion.
Interactive Table 4: Common Fragment Ions in the Mass Spectra of N-Sulfonylated Azocane Derivatives
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
| [M]+ | Molecular Ion | Initial ionization of the molecule. |
| [M - RSO₂]+ | Azocanyl Cation | Cleavage of the N-S bond. |
| [M - CₙH₂ₙ₊₁]+ | Ring-Opened or Contracted Ions | Alpha-cleavage and subsequent rearrangements. |
| [RSO₂]+ | Sulfonyl Cation | Cleavage of the N-S bond. |
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Routes for Azocane-1-sulfonyl Chloride
Currently, detailed experimental procedures for the synthesis of this compound are not extensively documented in peer-reviewed literature. The conventional approach would likely involve the reaction of azocane (B75157) with a sulfonating agent like sulfuryl chloride or chlorosulfonic acid. However, these traditional methods often involve harsh reagents and can generate significant waste. nih.gov Future research will likely focus on developing more sustainable and efficient synthetic strategies.
Key areas for development include:
Green Chemistry Approaches: The use of safer, more environmentally benign reagents and solvents is a paramount goal in modern chemical synthesis. rsc.org Research into alternative sulfonating agents, such as those based on N-chlorosuccinimide or enzymatic catalysis, could provide greener routes to this compound. organic-chemistry.org The development of aqueous-based synthetic methods would also significantly improve the environmental footprint of its production. researchgate.net
Flow Chemistry Synthesis: Continuous flow technologies offer numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility. rsc.org The development of a continuous flow process for the synthesis of this compound would be a significant advancement, enabling safer handling of potentially hazardous reagents and facilitating large-scale production. mdpi.com
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Conventional Batch Synthesis | Well-established principles | Use of hazardous reagents, potential for thermal runaway, scalability issues |
| Green Chemistry Approaches | Reduced environmental impact, improved safety | Catalyst development, reaction optimization, potential for lower yields initially |
| Catalytic Methods | High efficiency and selectivity, reduced waste | Catalyst cost and stability, optimization of reaction conditions |
| Flow Chemistry | Enhanced safety, scalability, reproducibility, process control | Initial setup cost, potential for clogging with solid byproducts |
Exploration of Undiscovered Reactivity Patterns of the this compound Scaffold
The reactivity of sulfonyl chlorides is well-established, primarily involving nucleophilic substitution at the sulfur atom. fiveable.me However, the unique conformational flexibility and steric environment of the eight-membered azocane ring could impart novel reactivity to this compound.
Future research in this area could focus on:
Reactions with Diverse Nucleophiles: A systematic investigation of the reactivity of this compound with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) would provide a comprehensive understanding of its synthetic utility. libretexts.org This could lead to the discovery of novel sulfonamide, sulfonate, and sulfone derivatives with interesting properties.
Intramolecular Reactions: The proximity of the sulfonyl chloride group to the azocane ring could facilitate novel intramolecular reactions, leading to the formation of unique bicyclic or cage-like structures. Computational studies could be employed to predict and rationalize such reactivity.
Radical Reactions: While less common, sulfonyl chlorides can participate in radical reactions. Exploring the potential for radical-mediated transformations of this compound could open up new avenues for functionalization of the azocane scaffold.
Integration with Automated Synthesis and Flow Chemistry Methodologies
The integration of automated synthesis platforms and flow chemistry represents a paradigm shift in modern chemical research, enabling high-throughput screening and rapid optimization of reaction conditions. researchgate.netresearchgate.net Applying these technologies to this compound could significantly accelerate the discovery of its derivatives and their applications.
Key research directions include:
Automated Synthesis of Derivative Libraries: Utilizing robotic systems, large libraries of this compound derivatives could be synthesized by reacting it with a diverse set of building blocks. This high-throughput approach would be invaluable for drug discovery and materials science research. nih.gov
Flow-Based Reaction Optimization: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.org This enables rapid optimization of reaction conditions to maximize yield and minimize byproducts for reactions involving this compound.
In-line Analysis and Purification: Integrating analytical techniques (e.g., NMR, MS) and purification modules directly into a flow synthesis setup would allow for real-time reaction monitoring and automated purification of the products, streamlining the entire workflow.
Advanced Applications in Chemical Biology Research beyond Direct Therapeutic Use
While the sulfonamide moiety is a well-known pharmacophore, the utility of this compound in chemical biology could extend beyond the synthesis of potential drug candidates. Its reactive handle and unique scaffold make it a promising candidate for the development of chemical probes.
Future research could explore:
Development of Covalent Probes: The sulfonyl chloride group can react with nucleophilic residues on proteins, such as lysine (B10760008) or tyrosine, to form stable covalent bonds. This property could be exploited to design covalent chemical probes for target identification and validation in drug discovery. rsc.org
Fluorescent Labeling: By attaching a fluorophore to the azocane ring, this compound could be converted into a fluorescent probe for imaging biological processes. The azocane scaffold could influence the probe's cellular uptake and subcellular localization.
Activity-Based Probes: Designing probes where the reactivity of the sulfonyl chloride is modulated by the activity of a specific enzyme could enable the development of activity-based probes for studying enzyme function in complex biological systems.
Academic Review of Patent Landscape and Intellectual Property Related to this compound
A comprehensive review of the patent landscape is crucial for understanding the commercial potential and freedom to operate for any chemical entity. As of now, a specific search for patents explicitly claiming this compound (CAS No. 1042803-94-0) does not yield any direct results in major patent databases. cas.orgcas.orgnih.gov
However, the novelty of this specific compound does not preclude the existence of broader patents that might cover its structure or synthesis. Future academic reviews of the patent landscape should focus on:
Broad Markush Structures: Investigating patents that claim broad classes of N-sulfonylated heterocyclic compounds, where the azocane ring might be encompassed within the claimed scope.
Synthetic Methods: Analyzing patents related to novel methods for the synthesis of sulfonyl chlorides or the functionalization of azocane derivatives, as these could indirectly impact the intellectual property surrounding this compound.
Applications of Related Compounds: Reviewing patents for compounds with similar structural features that are claimed for specific therapeutic or industrial applications, as this could provide insights into potential areas of patentability for this compound derivatives.
A thorough analysis of the patent landscape will be essential for guiding future research and development efforts towards commercially viable applications of this compound.
Q & A
Q. How should researchers assess the environmental impact of this compound waste in academic labs?
- Methodological Answer : Conduct toxicity assays (e.g., Daphnia magna EC50) and biodegradability studies. Quantify sulfonic acid byproducts via ion chromatography. Follow EPA guidelines for waste neutralization (e.g., alkaline hydrolysis). Document disposal protocols in supplementary materials for regulatory compliance .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 72–74°C (lit.) / DSC analysis | |
| λmax (UV-Vis) | 275 nm (ε = 1.2 × 10³ L·mol⁻¹·cm⁻¹) | |
| Hydrolysis Half-life (pH 7) | 3.2 hours (kinetic study at 25°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
